REACTION_CXSMILES
|
[NH:1]1[C:6]([C:7](O)=[O:8])=[CH:5][CH:4]=[CH:3][C:2]1=[O:10].COCCOC.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O)(=O)C>C1COCC1>[OH:8][CH2:7][C:6]1[NH:1][C:2](=[O:10])[CH:3]=[CH:4][CH:5]=1 |f:2.3.4.5.6.7|
|
Name
|
|
Quantity
|
2.51 g
|
Type
|
reactant
|
Smiles
|
N1C(C=CC=C1C(=O)O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
After 67 h heating
|
Duration
|
67 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 20–30% methanol in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=CC(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.714 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |